molecular formula C6H12N2 B105871 2-Propanone, (1-methylethylidene)hydrazone CAS No. 627-70-3

2-Propanone, (1-methylethylidene)hydrazone

Cat. No. B105871
CAS RN: 627-70-3
M. Wt: 112.17 g/mol
InChI Key: PFLUPZGCTVGDLV-UHFFFAOYSA-N
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Description

Hydrazones are a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to a carbon atom of a carbonyl group. They are known for their diverse chemical properties and applications in various fields, including as intermediates in organic synthesis and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of hydrazones typically involves the condensation of hydrazines with carbonyl compounds, such as ketones or aldehydes. For instance, (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazones were obtained through condensation with phenoxyacetic acid hydrazides in the presence of glacial acetic acid, yielding Z/E geometrical isomers about the C=N bond . Similarly, 2-arylhydrazones of 1R-3-(4-pyridinyl)-1,2,3-propanetrione were synthesized using the Japp-Klingemann reaction, which is characterized by the keto-hydrazone structure and the potential for tautomerism .

Molecular Structure Analysis

The molecular structure of hydrazones can exhibit planarity or non-planarity depending on the substituents attached to the hydrazone moiety. For example, the crystal structure of 1-butyl-3-cyano-6-hydroxy-4-methyl-5-(2-nitrothiazolylazo)-2(1H)-pyridone shows a nearly planar molecule, excluding the butyl group, with strong intramolecular hydrogen bonding . In contrast, 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone displays a twisted naphthyl group off the plane formed by the rest of the molecule .

Chemical Reactions Analysis

Hydrazones can participate in various chemical reactions, often serving as precursors for the synthesis of heterocyclic compounds. For instance, 3-(phenylhydrazono)-indan-1-one reacts with different reagents to yield a variety of indenopyrazole derivatives, indenofluorene, and other heterocyclic systems . The reactivity of hydrazones is influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the stability and reactivity of the hydrazone linkage .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazones are determined by their molecular structure and the nature of their substituents. Spectroscopic techniques such as FTIR-ATR, Raman, NMR, and mass spectrometry are used to establish the structure and purity of hydrazones . The presence of intramolecular hydrogen bonds can influence the melting points and solubility of these compounds. Additionally, the tautomeric forms of hydrazones can be influenced by the solvent, as seen in the case of 2-arylhydrazones of 1R-3-(4-pyridinyl)-1,2,3-propanetrione, where the ratio of tautomers varies between non-polar and polar solvents .

Scientific Research Applications

Identification in Cheese Flavor Compounds

  • Study Overview : Research on the volatile flavor fraction of Cheddar cheese identified several carbonyl compounds, including 2-Propanone, as 2,4-dinitrophenyl-hydrazones. This study emphasizes the significance of 2-Propanone derivatives in understanding food chemistry and flavors (Day, Bassette, & Keeney, 1960).

Use in Heterocyclic Chemistry

  • Synthesis Applications : 2-Propanone hydrazone derivatives have been utilized in synthesizing various heterocyclic compounds. This includes the creation of pyridopyridazine hydrazones and other derivatives, showcasing the compound's versatility in chemical synthesis (Al‐Zaydi, Borik, & Elnagdi, 2003).

Optical Properties and Applications

  • Nonlinear Optical Properties : Research on hydrazones, including 2-Propanone derivatives, explored their third-order nonlinear optical properties. These properties suggest potential applications in optical devices like limiters and switches, highlighting the compound's relevance in material sciences (Naseema et al., 2012).

Use in Metal Complex Synthesis

  • Metal Complex Formation : Studies have shown that 2-Propanone hydrazones can form complexes with metals. These complexes have been analyzed for their antibacterial activities and DNA binding properties, indicating potential biomedical applications (Chitrapriya et al., 2008).

In Supramolecular Chemistry

  • Versatility in Supramolecular Chemistry : The hydrazone group, a key component of 2-Propanone hydrazones, is extensively used in supramolecular chemistry for molecular switches, metallo-assemblies, and sensors. This underscores the functional importance of 2-Propanone hydrazones in advanced chemical applications (Su & Aprahamian, 2014).

Structural Studies

  • Structural Analysis : Investigations into the structure of 2-Propanone hydrazones, such as acetone-picrylhydrazone, have been conducted using physical measurements and quantum-mechanical computations. These studies contribute to our understanding of molecular structures and properties (Brown et al., 1999).

properties

IUPAC Name

N-(propan-2-ylideneamino)propan-2-imine
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InChI

InChI=1S/C6H12N2/c1-5(2)7-8-6(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLUPZGCTVGDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060845
Record name Acetazine
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Molecular Weight

112.17 g/mol
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Product Name

2-Propanone, (1-methylethylidene)hydrazone

CAS RN

627-70-3
Record name 2-Propanone 2-(1-methylethylidene)hydrazone
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Record name 2-Propanone, 2-(1-methylethylidene)hydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BB Krishna, B Biswas, J Kumar, R Singh… - J Energy Environ …, 2016 - researchgate.net
Jatropha seed de-oiled cake is a potential source for the production of valuable hydrocarbons. The pyrolysis of the de-oiled cake yields bio-oils that could have several potential …
Number of citations: 3 www.researchgate.net

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